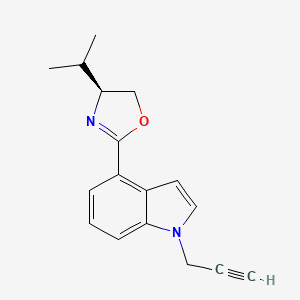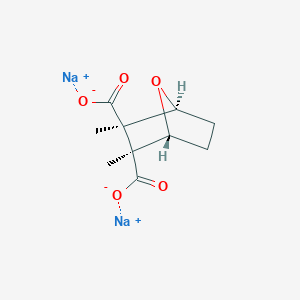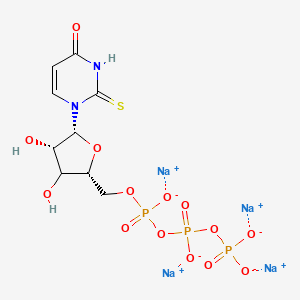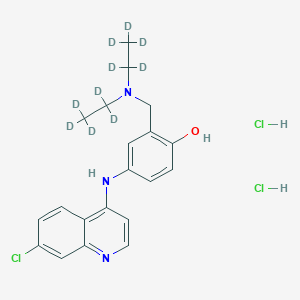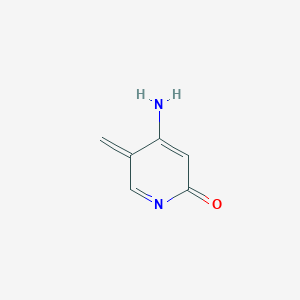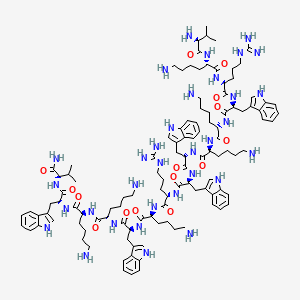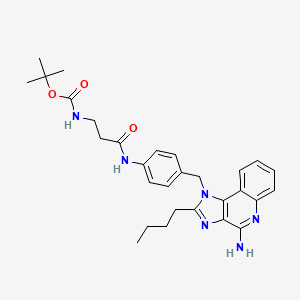
TLR7 agonist 14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TLR7 agonist 14: is a highly potent compound that activates toll-like receptor 7, a protein involved in the immune response. This compound has shown significant potential in immunotherapy, particularly in cancer treatment and vaccine adjuvant development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TLR7 agonist 14 involves the preparation of imidazoquinoline derivatives. One method includes the use of triazole tethered imidazoquinolines, where the imidazole moiety is substituted with an N-isobutyl group. The reaction involves the use of pentynoic acid, HBTU, trimethylamine, and a catalytic amount of DMAP in anhydrous DMF .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally involves large-scale organic synthesis techniques, including the use of automated reactors and purification systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: TLR7 agonist 14 undergoes various chemical reactions, including substitution and addition reactions. For instance, the compound can react with 1-azido-4-chlorobenzene to form a triazole derivative .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include pentynoic acid, HBTU, trimethylamine, DMAP, and anhydrous DMF. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and other side reactions .
Major Products: The major products formed from these reactions are triazole tethered imidazoquinoline derivatives, which exhibit potent TLR7 agonistic activity .
Applications De Recherche Scientifique
Chemistry: In chemistry, TLR7 agonist 14 is used as a model compound to study the synthesis and reactivity of imidazoquinoline derivatives .
Biology: In biology, this compound is used to study the activation of toll-like receptor 7 and its role in the immune response. It is particularly useful in research involving dendritic cell activation and cytokine production .
Medicine: In medicine, this compound has shown promise as an immunotherapeutic agent. It is being investigated for its potential to enhance the efficacy of vaccines and as a treatment for various cancers .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and vaccine adjuvants. Its ability to activate the immune system makes it a valuable tool in the development of immunotherapies .
Mécanisme D'action
TLR7 agonist 14 exerts its effects by binding to toll-like receptor 7, which is located in the intracellular endosomes of immune cells. Upon binding, it triggers a signaling cascade that leads to the production of type I interferons and other cytokines. This activation enhances the immune response, promoting the activation of dendritic cells and T-cells .
Comparaison Avec Des Composés Similaires
- Imiquimod
- Resiquimod
- CL097
- CL075
- Bromopirone
- Tilorone
- Loxoribine
- Isatoribine
Uniqueness: TLR7 agonist 14 is unique due to its high potency and specificity for toll-like receptor 7. Compared to other similar compounds, it has a lower effective concentration (EC50) and induces a stronger immune response at lower doses .
Propriétés
Formule moléculaire |
C29H36N6O3 |
|---|---|
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
tert-butyl N-[3-[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]anilino]-3-oxopropyl]carbamate |
InChI |
InChI=1S/C29H36N6O3/c1-5-6-11-23-34-25-26(21-9-7-8-10-22(21)33-27(25)30)35(23)18-19-12-14-20(15-13-19)32-24(36)16-17-31-28(37)38-29(2,3)4/h7-10,12-15H,5-6,11,16-18H2,1-4H3,(H2,30,33)(H,31,37)(H,32,36) |
Clé InChI |
QLONMNKKVKTOHQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)NC(=O)CCNC(=O)OC(C)(C)C)C4=CC=CC=C4N=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


